Furfuryl glycidyl ether

説明

Significance of Furan-Based Monomers in Polymer Chemistry

Furan-based monomers are gaining considerable attention in polymer chemistry primarily due to their renewable origins. uliege.beresearchgate.net Derived from biomass sources like agricultural waste, these monomers present a sustainable alternative to their petrochemical counterparts. acs.orguliege.be The rigid furan (B31954) ring structure can enhance the thermal stability, rigidity, and crystallinity of polymers, broadening their application scope. rsc.org The similarity between the furan and phenyl rings allows for the development of bio-based alternatives to many existing petroleum-based polymers. acs.org Furan derivatives, such as 2,5-furandicarboxylic acid (FDCA), are being explored for the synthesis of polyesters and polyamides with properties comparable to traditional plastics. acs.orgacs.org

Overview of Furfuryl Glycidyl (B131873) Ether as a Versatile Building Block

Furfuryl glycidyl ether is a bifunctional monomer featuring a furan moiety and a reactive glycidyl (epoxide) group. evitachem.com This dual functionality makes it a highly versatile building block in polymer synthesis. The epoxide group can undergo traditional cross-linking reactions with various curing agents, such as amines and anhydrides, to form robust thermosetting polymers. evitachem.comdigitellinc.com Simultaneously, the furan ring can participate in reversible Diels-Alder reactions, which is key to creating self-healing and reworkable materials. evitachem.commdpi.com FGE is also utilized as a reactive diluent in epoxy resin systems, where it reduces viscosity and improves processability without significantly compromising the final mechanical properties of the cured material. researchgate.netresearchgate.net

Historical Context of Furan Derivatives in Polymer Synthesis

The use of furan derivatives in polymer science is not a new concept, with industrial production of furfural (B47365) dating back to the 1930s. uliege.be Initially, thermosetting resins based on furfural and furfuryl alcohol found various applications. researchgate.net The significance of furan in organic synthesis was recognized in the early 20th century as a starting material for complex natural products. numberanalytics.com However, early attempts to produce high-molecular-weight polymers from furan derivatives were often hampered by issues of thermal instability and discoloration. researchgate.net Recent advancements in "green chemistry" and the development of more controlled polymerization techniques have revitalized interest in furan-based polymers, positioning them as viable, sustainable alternatives to petroleum-based materials. uliege.benih.gov

Current Research Trends and Future Prospects for this compound

Current research on this compound is focused on harnessing its unique chemical properties for a variety of advanced applications. A major trend is the development of thermo-reversible and self-healing polymers through the Diels-Alder reaction of the furan group with dienophiles like bismaleimides. mdpi.comgrafiati.comnih.gov This allows for the creation of materials that can be repaired and reprocessed, extending their lifespan and improving sustainability. mdpi.comresearchgate.net Researchers are also exploring FGE in the formulation of high-performance composites, adhesives, and coatings. evitachem.comsigmaaldrich.com Furthermore, FGE is being investigated for biomedical applications, such as in the creation of injectable and self-healing hydrogels for drug delivery. evitachem.comsigmaaldrich.commdpi.comnih.gov The global furfural market, the precursor to furfuryl alcohol and subsequently FGE, is projected to grow, indicating a positive future for furan-based chemicals. grandviewresearch.com

Scope and Objectives of Academic Research on this compound

Academic research on this compound is driven by several key objectives. A primary goal is to fully understand and optimize the synthesis of FGE-based polymers, including controlling their molecular architecture and final properties. mdpi.comrsc.org This includes detailed studies of reaction kinetics, such as the Diels-Alder cycloaddition, to tailor the thermomechanical and self-healing properties of the resulting materials. mdpi.comexpresspolymlett.com Another significant objective is to expand the application range of FGE by creating novel copolymers and blends. sigmaaldrich.comresearchgate.net For instance, research is being conducted on star-shaped block copolymers of FGE for applications like drug delivery nanocarriers. sigmaaldrich.commdpi.comnih.gov Furthermore, a considerable amount of research is dedicated to characterizing the physical, chemical, and mechanical properties of FGE-based materials to establish them as viable alternatives to conventional polymers. researchgate.netunina.it

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H10O3 | evitachem.comchemicalbook.inthermofisher.com |

| Molecular Weight | 154.16 g/mol | chemicalbook.in |

| Boiling Point | 103-104 °C at 11 mmHg | chemicalbook.inchemicalbook.com |

| Density | 1.122 g/mL at 25 °C | |

| Refractive Index | 1.481 at 20 °C | chemicalbook.in |

Research Findings on Furan-Based Polymers

| Research Area | Key Findings | Source |

| Self-Healing Materials | The furan ring in FGE readily participates in reversible Diels-Alder reactions with maleimides, enabling the creation of dynamic and remendable polymer networks. | evitachem.commdpi.comresearchgate.netnih.govscielo.br |

| Epoxy Resin Modification | FGE acts as an effective reactive diluent, reducing the viscosity of epoxy resins for improved processing while maintaining good thermal and mechanical properties after curing. | evitachem.comresearchgate.netresearchgate.netmdpi.com |

| Bio-based Polymers | Furan-based monomers, derived from renewable resources like cellulose (B213188) and hemicellulose, are key to developing sustainable alternatives to petroleum-based polymers such as PET. | acs.orguliege.bersc.orgtsijournals.com |

| High-Performance Composites | Furan-based epoxy resins show potential for high-temperature applications and can be used to create composites with high char yield and good dimensional stability. | digitellinc.comsigmaaldrich.com |

| Biomedical Applications | FGE-based polymers are being developed for drug delivery systems and injectable, self-healing hydrogels. | evitachem.comsigmaaldrich.commdpi.comnih.gov |

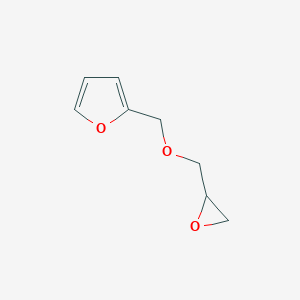

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(oxiran-2-ylmethoxymethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-2-7(10-3-1)4-9-5-8-6-11-8/h1-3,8H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUGWIVARLJMKDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968589 | |

| Record name | 2-{[(Oxiran-2-yl)methoxy]methyl}furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5380-87-0 | |

| Record name | 2-[(2-Oxiranylmethoxy)methyl]furan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5380-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furfuryl glycidyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005380870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(Oxiran-2-yl)methoxy]methyl}furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2,3-epoxypropoxy)methyl]furan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Furfuryl Glycidyl Ether

Synthesis from Bio-Renewable Feedstocks

The drive towards green chemistry has propelled the development of synthetic pathways for FGE that utilize precursors sourced from biomass. This approach not only reduces reliance on fossil fuels but also often capitalizes on abundant and low-cost agricultural or industrial byproducts.

Furfural (B47365) is a key platform chemical produced on an industrial scale from the acid hydrolysis of lignocellulosic biomass, such as corncobs, wood, and the hulls of oats and rice. researchgate.netgoogle.com It serves as the primary bio-renewable starting point for FGE synthesis. The most critical first step in this pathway is the conversion of furfural to furfuryl alcohol. researchgate.net This is typically achieved through a straightforward catalytic reduction or hydrogenation process. chemicalbook.comrsc.org

A significant advancement in the green synthesis of FGE involves the use of epichlorohydrin (B41342) derived from a renewable source. google.com Traditionally, epichlorohydrin is produced from petroleum-based propylene (B89431). However, the commercial-scale Epicerol® process provides a bio-based alternative, utilizing glycerin (also known as glycerol) as the feedstock. acs.org

Glycerin is a major byproduct of biodiesel production, making it an abundant and economically viable starting material. acs.orgntnu.no The process involves the hydrochlorination of glycerol (B35011) to form dichlorohydrins, which are then dehydrochlorinated to yield epichlorohydrin. ntnu.no By combining furfuryl alcohol (from furfural) with this glycerin-derived epichlorohydrin, a synthetic route for furfuryl glycidyl (B131873) ether is established that is based entirely on renewable feedstocks. google.comacs.org

Derivation from Furfural and Furfuryl Alcohol

Catalytic Approaches in Furfuryl Glycidyl Ether Synthesis

Catalysis is crucial for efficiently and selectively producing this compound from furfuryl alcohol and epichlorohydrin. Different types of catalysts, including alkalis, acids, and phase-transfer catalysts, can be employed to facilitate the reaction, each with distinct mechanisms and conditions.

Alkali catalysts, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), are commonly used in Williamson ether synthesis, which can be adapted for producing glycidyl ethers. unizar.es In this method, the alkali acts as a base to deprotonate the hydroxyl group of furfuryl alcohol, forming a more nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of epichlorohydrin, leading to the opening of the epoxide ring and the formation of a halohydrin intermediate. A subsequent intramolecular reaction, also promoted by the base, results in the elimination of a salt (e.g., NaCl) and the formation of the final glycidyl ether product. The reaction rate is highly dependent on the amount of base used. unizar.es

The following is an interactive data table based on research findings for alkali-catalyzed glycidyl ether synthesis. The data is generalized from the synthesis of glycidyl ethers using this method.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Catalyst | Potassium Hydroxide (KOH) | unizar.es |

| Reactants | Alcohol, Epichlorohydrin | unizar.es |

| Base/Epichlorohydrin Molar Ratio | >1:1 (e.g., 1.4:1) | unizar.es |

| Temperature | ~65 °C | unizar.es |

| Key Outcome | High conversion of epichlorohydrin achieved rapidly. | unizar.es |

Acid catalysts, such as sulfuric acid (H₂SO₄), can also facilitate the synthesis of FGE. evitachem.com In this approach, the acid protonates the oxygen atom of the epichlorohydrin ring, which activates it toward nucleophilic attack by the hydroxyl group of furfuryl alcohol. This reaction yields a chlorohydrin ether intermediate. A subsequent dehydrochlorination step, typically involving the addition of a base, is required to form the final epoxide ring of the FGE molecule. google.com This two-step, one-pot process is often performed by heating the reactants to moderate temperatures. evitachem.com

The following is an interactive data table based on research findings for the acid-catalyzed synthesis of this compound.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Catalyst | Sulfuric Acid (H₂SO₄) | evitachem.com |

| Reactants | Furfuryl Alcohol, Epichlorohydrin | evitachem.com |

| Temperature | 60-80 °C | evitachem.com |

| Reaction Time | Several hours | evitachem.com |

| Approximate Yield | ~78% | evitachem.com |

Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are highly effective as phase-transfer catalysts (PTCs) for the synthesis of FGE. mdpi.comacs.org This method is particularly useful when the reaction involves two immiscible phases, such as an aqueous alkaline solution and an organic phase containing the alcohol and epichlorohydrin. dss.go.th The PTC facilitates the transfer of the hydroxide anion (from the aqueous phase) to the organic phase, where it deprotonates the furfuryl alcohol. The resulting alkoxide can then react with epichlorohydrin. This method avoids the need for anhydrous conditions and can lead to high yields with simplified product work-up, as the solid byproducts can be easily filtered off. dss.go.th One reported synthesis using TBAB was conducted at room temperature over four hours. mdpi.com

The following is an interactive data table based on research findings for the phase-transfer catalyzed synthesis of this compound.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Catalyst | Tetrabutylammonium Bromide (TBAB) | mdpi.comacs.org |

| Reactants | Furfuryl Alcohol, Epichlorohydrin | mdpi.com |

| Temperature | Room Temperature | mdpi.com |

| Reaction Time | 4 hours | mdpi.com |

| Reported Yield | ~60% | acs.org |

Acid-Catalyzed Synthesis

Process Optimization and Yield Enhancement in this compound Production

The efficient synthesis of glycidyl ethers, including this compound, is critical for its application in various fields. Research has focused on optimizing reaction conditions to maximize yield and minimize by-products. A significant advancement in this area is the use of phase-transfer catalysis (PTC) under solvent-free conditions. This method improves upon traditional PTC methods that rely on aqueous sodium hydroxide solutions and organic solvents, which can be inefficient for large-scale production. dss.go.th

By reacting an alcohol with epichlorohydrin in the presence of a phase-transfer catalyst without water or other organic solvents, the process becomes more streamlined. The by-products, sodium chloride and sodium hydroxide, are generated as solids and can be easily removed by filtration. This improved, solvent-free approach not only increases the yield of the resulting glycidyl ether but also reduces the required amounts of reactants like sodium hydroxide. dss.go.th For instance, studies on the synthesis of other aliphatic alkyl glycidyl ethers using this method have reported yields as high as 92.0%. dss.go.th

Optimization strategies involve fine-tuning several reaction variables, including the molar ratios of reactants and the type and concentration of the catalyst. The reaction temperature is another critical parameter that is carefully controlled to ensure high efficiency. dss.go.th While specific optimization data for FGE is sparse in the reviewed literature, the principles from general glycidyl ether synthesis are directly applicable. For related compounds, such as furfuryl ethyl ether produced via reductive etherification, optimizing factors like temperature (around 60°C) and pressure (approximately 0.3 MPa) has been shown to achieve yields up to 81%. rsc.org

The table below summarizes key variables and findings in the optimization of glycidyl ether synthesis, which are instructive for the production of this compound.

Table 1: Parameters for Optimized Glycidyl Ether Synthesis

| Parameter | Optimized Condition/Variable | Outcome | Source |

|---|---|---|---|

| Method | Solvent-free, phase-transfer catalysis (PTC) | Increased yield, easy removal of solid by-products. | dss.go.th |

| Reactants | Fatty alcohol, epichlorohydrin | High yields (e.g., 91.7-92.0% for octyl- and octadecylglycidyl ether). | dss.go.th |

| NaOH Ratio | Reduced from 1.5 to 0.7 molar ratio relative to alcohol | Saves on reactant consumption compared to conventional methods. | dss.go.th |

| Catalyst | Tetrabutylammonium bromide (TBAB) and others | Catalyzes the reaction efficiently in a solid/organic phase system. | dss.go.th |

| Temperature | 20 to 70°C | A key variable for controlling reaction rate and yield. | dss.go.th |

Functionalization of Biological Macromolecules with this compound

This compound is a valuable reagent for the chemical modification of biological macromolecules, such as proteins and polysaccharides. Its epoxide (glycidyl) group can react with various nucleophilic functional groups present in these biopolymers, such as amines and hydroxyls, while its furan (B31954) moiety provides a diene for subsequent Diels-Alder "click" chemistry reactions. This dual functionality allows for the creation of advanced biomaterials, including hydrogels for biomedical applications. diva-portal.org

The modification of proteins like gelatin and collagen has been demonstrated. In the case of gelatin, the free amino groups, primarily from lysine (B10760008) and hydroxylysine residues, are reacted with FGE. This process, known as furan-modification, attaches the furan groups to the protein backbone. Similarly, porcine type-1 collagen has been functionalized with FGE. The reaction is typically carried out under basic conditions (pH ~10) to deprotonate the primary amine functionalities on the collagen, facilitating their reaction with the ether's epoxide ring. diva-portal.org The resulting furan-functionalized collagen can then be crosslinked, for example with a PEG-maleimide linker, via a Diels-Alder reaction to form injectable and robust hydrogels. diva-portal.org

Polysaccharides are another class of macromolecules that have been modified using FGE. For example, chitosan (B1678972) has been functionalized with FGE, harnessing the reactive amine groups along the polysaccharide chain. sci-hub.se This modification introduces the versatile furan group, opening possibilities for creating cross-linked materials with tailored properties. sci-hub.se

The table below details examples of biological macromolecules functionalized with this compound and the conditions employed.

Table 2: Functionalization of Biological Macromolecules with FGE

| Macromolecule | Functional Group Targeted | Reaction Conditions | Purpose/Application | Source |

|---|---|---|---|---|

| Gelatin | Free amino groups (lysine, hydroxylysine) | Epoxy-amine reaction | Creation of furan-modified gelatin for cross-linkable hydrogels. | |

| Collagen (Porcine Type-1) | Primary amines | pH adjusted to ~10, dropwise addition of FGE under dark, inert conditions. | Synthesis of furan-functionalized collagen for injectable, cross-linked hydrogels via Diels-Alder chemistry. | diva-portal.org |

| Chitosan | Amino groups | Not specified | Introduction of furan moieties for creating novel biomaterials. | sci-hub.se |

Polymerization Chemistry of Furfuryl Glycidyl Ether

Homopolymerization of Furfuryl Glycidyl (B131873) Ether

The homopolymerization of FGE can be achieved through different mechanisms, primarily anionic and cationic ring-opening polymerization of the epoxide group.

Anionic Ring-Opening Polymerization of Furfuryl Glycidyl Ether

Anionic ring-opening polymerization (AROP) is a well-established method for synthesizing polyethers with controlled molecular weights and narrow molecular weight distributions. In the case of FGE, AROP proceeds via the nucleophilic attack of an initiator on one of the carbon atoms of the epoxide ring, leading to ring opening and the formation of an alkoxide active center. This active center then propagates by sequentially adding more FGE monomers.

The "monomer activated" anionic polymerization technique is a notable method for the controlled synthesis of poly(this compound) (PFGE). researchgate.net This approach often utilizes a combination of an initiator, such as tetraoctylammonium bromide, and an activator like triisobutylaluminum (B85569), to achieve rapid and controlled polymerization. researchgate.netrsc.org This method has been successfully employed to synthesize PFGE homopolymers and random copolymers of propylene (B89431) oxide and FGE. researchgate.netrsc.org

Research has demonstrated the synthesis of star-shaped polymers by using a multifunctional initiator, such as 1,1,1-tris(hydroxymethyl)propane, where the hydroxyl groups are converted to sodium alcoholates. nih.gov This initiator then starts the ring-opening anionic polymerization of FGE, resulting in a three-armed polyether with a furfuryl pendant group in each repeating unit. nih.gov

Cationic Polymerization Pathways

Cationic ring-opening polymerization (CROP) of FGE is another important pathway for creating polymers. This process is typically initiated by strong acids or Lewis acids, which protonate or coordinate to the oxygen atom of the epoxide ring, making it susceptible to nucleophilic attack by another monomer molecule. The polymerization of epoxides via CROP is driven by the high ring strain of the three-membered ring. acs.org

Studies have explored the use of electron beam (EB) and UV radiation to initiate the cationic polymerization of glycidyl ethers, including FGE. drexel.edu This method can lead to the formation of cross-linked networks. Interestingly, research has shown that furan-containing monomers can copolymerize with glycidyl ethers through a cationic mechanism, where the furan (B31954) ring can also open and be incorporated into the polymer backbone, leading to chain extension and modified network properties. drexel.edu For practical purposes, under certain conditions, the cationic polymerization of glycidyl ethers can be considered a living polymerization, as active centers can persist for extended periods. drexel.edu

Copolymerization Strategies Involving this compound

The presence of the furan ring in FGE opens up possibilities for various copolymerization strategies, allowing for the creation of polymers with tailored properties.

Copolymerization with Carbon Dioxide

A significant area of research is the copolymerization of FGE with carbon dioxide (CO2), a renewable and abundant C1 feedstock. This process typically yields aliphatic polycarbonates, which are of interest for their potential biodegradability and unique properties.

The copolymerization of FGE and CO2 results in the formation of poly(this compound carbonate) (PFGEC). acs.org This reaction involves the alternating insertion of CO2 and FGE units into the polymer chain. Research has shown the successful synthesis of PFGEC with high number-average molecular weights. acs.orgrsc.orgresearchgate.net

One of the challenges with PFGEC is its tendency to become yellowish and undergo cross-linking when exposed to air at room temperature due to reactions involving the furan rings. acs.org To address this, post-polymerization modifications, such as the Diels-Alder reaction between the furan moieties and dienophiles like N-phenylmaleimide, have been employed. rsc.org This modification not only prevents cross-linking but also increases the glass transition temperature (Tg) of the resulting polymer. rsc.org

The successful copolymerization of FGE and CO2 relies heavily on the use of effective catalytic systems. Rare earth ternary catalysts have been shown to be particularly effective for this purpose. acs.orgrsc.orgresearchgate.netamazonaws.comrsc.org These catalyst systems are typically composed of a rare earth compound, such as yttrium trichloroacetate, a co-catalyst like diethyl zinc (ZnEt2), and a third component, often a protic source like glycerine. amazonaws.comgoogle.com

The preparation of these catalysts is done under an inert atmosphere to ensure their activity. amazonaws.com The catalyst suspension is then introduced into the autoclave containing the FGE monomer, and the copolymerization is carried out under specific pressure and temperature conditions. amazonaws.com The reaction is typically terminated by adding an acidic solution. amazonaws.com

Below is a table summarizing research findings on the synthesis of FGE-CO2 copolymers using rare earth ternary catalysts:

| Catalyst System Components | Monomers | Resulting Polymer | Mn ( g/mol ) | Tg (°C) | Key Findings | Reference |

| Y(CCl3COO)3 / ZnEt2 / Glycerine | FGE, CO2 | PFGEC | 13.3 x 10^4 | 6.8 | High molecular weight achieved. Polymer prone to cross-linking in air. | acs.org |

| Rare Earth Ternary Catalyst | FGE, CO2 | PFGEC | - | - | Demonstrated the copolymerization. | rsc.orgrsc.org |

| Y(CCl3OO)3 / ZnEt2 / Glycerine | FGE, CO2 | PFGEC | - | - | Catalyst prepared under argon atmosphere for copolymerization. | amazonaws.com |

Synthesis of this compound-Carbon Dioxide Copolymers

Copolymerization with Other Epoxides

This compound (FGE) is a versatile monomer capable of copolymerizing with various other epoxides. This allows for the synthesis of polymers with tailored properties, combining the reactivity of the furan moiety from FGE with the characteristics imparted by the comonomers.

Integration with Propylene Oxide

The synthesis of cross-linkable random copolyethers of propylene oxide (PO) and this compound has been achieved through an activated anionic ring-opening polymerization. rsc.org This method utilizes a monomer activation strategy with a catalyst system composed of tetraoctylammonium bromide and triisobutylaluminum. rsc.orgresearchgate.net This approach facilitates the controlled synthesis of poly(propylene oxide-co-furfuryl glycidyl ether) copolymers, yielding molar masses around 10,000 g/mol in short reaction times. rsc.orgresearchgate.net The process allows for the creation of copolymers with varied compositions while keeping the furan groups from FGE intact and active for subsequent reactions, such as Diels-Alder cross-linking. rsc.org

Table 1: Synthesis of Poly(propylene oxide-co-furfuryl glycidyl ether) Copolymers

| PO/FGE Molar Ratio (%) | Polymerization Method | Catalyst System | Resulting Molar Mass ( g/mol ) | Reference |

| 95/5 | Activated Anionic ROP | Tetraoctylammonium bromide / Triisobutylaluminum | ~10,000 | rsc.org |

| 90/10 | Activated Anionic ROP | Tetraoctylammonium bromide / Triisobutylaluminum | ~10,000 | rsc.org |

| 75/25 | Activated Anionic ROP | Tetraoctylammonium bromide / Triisobutylaluminum | ~10,000 | rsc.org |

| 50/50 | Activated Anionic ROP | Tetraoctylammonium bromide / Triisobutylaluminum | ~10,000 | rsc.org |

| 25/75 | Activated Anionic ROP | Tetraoctylammonium bromide / Triisobutylaluminum | ~10,000 | rsc.org |

In a different approach, thermoplastic poly(propylene carbonate) (PPC) with cross-linked networks was synthesized in a one-pot reaction by copolymerizing carbon dioxide, propylene oxide (PO), maleic anhydride (B1165640) (MA), and this compound (FGE). mdpi.com This process leads to the formation of networks through the Diels-Alder reaction between the furan groups of FGE and the double bonds of maleic anhydride. mdpi.commdpi.com The resulting copolymers exhibit improved thermal and dimensional stability compared to linear PPC. mdpi.com As the concentration of MA and FGE increased from 1 mol% to 4 mol% relative to PO, the gel content of the copolymers rose from 11.0% to 26.1%. mdpi.com

Co-polymerization with Epichlorohydrin (B41342)

The random copolymerization of this compound (FGE) with epichlorohydrin (ECH) has been successfully performed using an alkylaluminium catalyst system. rsc.org This system consists of triisobutylaluminum (i-Bu3Al), phosphoric acid (H3PO4), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org A key finding from this research is that the composition of the resulting FGE/ECH copolymers aligns with the initial co-monomer feed ratio. rsc.org This indicates that the furan groups from FGE can be incorporated into the polyepichlorohydrin elastomers in a quantitative and random manner. rsc.org

Incorporating Ethylene (B1197577) Oxide and Glycidyl Methyl Ether

This compound has been incorporated into polymers alongside ethylene oxide (EO) and glycidyl methyl ether (GME) to create functional materials. The same alkylaluminium catalyst system (i-Bu3Al/H3PO4/DBU) used for copolymerization with ECH was also effective for the terpolymerization of FGE, ECH, and EO. rsc.org This process yields furan-functionalized polyepichlorohydrin elastomers where the final composition reflects the monomer feed ratio. rsc.org These terpolymers can be cross-linked through the furan moieties to create thermoreversible elastomers. rsc.org

Block copolymers of FGE and poly(ethylene glycol) (PEG), derived from ethylene oxide, have also been synthesized. mdpi.comrsc.org These amphiphilic block copolymers, such as PFGE-b-PEG, can be created with adjustable block lengths depending on the monomer-to-initiator ratio and exhibit high degrees of end-group functionalization. rsc.org

Furthermore, FGE has been terpolymerized with GME and carbon dioxide using a (R,R)-(salen)-CoCl/PPNCl catalyst system. mdpi.comfrontiersin.org This reaction produces poly((this compound)-co-(glycidyl methyl ether)carbonate) [P((FGE-co-GME)C)], a polycarbonate with pendant furyl groups that can be further modified, for instance, through reactions with maleimide (B117702) derivatives. mdpi.comfrontiersin.org

Graft Copolymerization

Graft copolymerization allows for the modification of existing polymer backbones, such as cellulose (B213188), by attaching side chains of another polymer, thereby combining the properties of both materials.

Synthesis of Multifunctional Cellulose Graft Copolymers

Multifunctional cellulose graft copolymers have been prepared by grafting FGE onto a cellulose backbone. researchgate.net One method involves the copolymerization of 3,4-dihydrocoumarin (DHC) with various epoxides, including FGE, onto cellulose. researchgate.netdbcls.jp This synthesis is conducted in a metal-free DBU/DMSO/CO2 solvent system and does not require an additional catalyst. researchgate.net The resulting cellulose-g-P(DHC-alt-FGE) copolymers integrate the characteristics of the cellulose skeleton with the functional side chains derived from FGE, leading to the creation of novel functionalized cellulose derivatives. researchgate.net

Advanced Polymer Architectures Incorporating this compound

The unique reactivity of FGE allows for its incorporation into a variety of advanced polymer architectures beyond simple linear copolymers. These complex structures offer enhanced functionalities and properties.

Star-shaped polymers represent one such advanced architecture. Well-defined unimolecular micelles with a star architecture have been synthesized, featuring a hydrophobic core of poly(this compound) (PFGE) and a highly hydrophilic shell of poly(glyceryl glycerol (B35011) ether) (PGGE). mdpi.comnih.gov The synthesis is achieved via a two-step anionic ring-opening polymerization of FGE followed by (1,2-isopropylidene glyceryl) glycidyl ether. mdpi.comnih.gov These amphiphilic, star-shaped macromolecules, denoted as PFGE-b-PGGE, can form hydrogels due to the presence of numerous diol moieties in the shell. mdpi.comnih.gov

Block copolymers such as poly(this compound)-block-poly(ethylene glycol) (PFGE-b-PEG) also serve as building blocks for more complex systems. rsc.org These macromonomers can be integrated into polyacrylamide hydrogels through radical copolymerization, with the furan groups remaining reactive for subsequent Diels-Alder reactions. rsc.org

Additionally, FGE-containing terpolymers, such as FGE/ECH/EO, have been used to synthesize thermoreversible cross-linked polyepichlorohydrin elastomers. rsc.org The cross-linking is achieved through the Diels-Alder reaction between the pendant furan groups on the polymer chains and bismaleimide (B1667444) cross-linkers. rsc.org These materials can be remolded and exhibit self-healing properties without a significant loss of performance, demonstrating mechanical properties superior to traditionally vulcanized polyepichlorohydrin elastomers. rsc.org

Star-Shaped Block Copolymers

Star-shaped block copolymers are a class of branched polymers with multiple linear chains, or "arms," linked to a central core. The use of FGE in these structures allows for the creation of copolymers with distinct functional domains. Typically, poly(this compound) (PFGE) forms a hydrophobic core, while a hydrophilic polymer block constitutes the outer shell, leading to amphiphilic macromolecules with unique properties.

The synthesis of these star copolymers is often achieved through living polymerization techniques, such as anionic ring-opening polymerization. mdpi.comresearchgate.net This method allows for precise control over the polymer architecture, including the number of arms and the length (degree of polymerization) of each polymer block. mdpi.com For instance, multi-hydroxyl compounds like 1,1,1-tris(hydroxymethyl)propane or other polyols can act as initiators, from which the polymer arms are grown. mdpi.commdpi.com

In a common synthetic approach, the polymerization of FGE is initiated to form the PFGE core. mdpi.commdpi.com Subsequently, a second monomer, such as ethylene oxide, is introduced to grow the hydrophilic blocks, resulting in an amphiphilic star-shaped block copolymer like poly(ethylene glycol)-poly(furfuryl glycidol) (PEG-PFG). mdpi.comresearchgate.net The degree of polymerization for each block can be controlled by adjusting the feed ratio of the respective monomers. mdpi.comresearchgate.net The final products are well-defined unimolecular micelles with a PFGE core and a hydrophilic shell. mdpi.comresearchgate.net

The characteristics of several FGE-based star-shaped block copolymers are detailed below. These polymers are synthesized via anionic polymerization, with the number of arms determined by the initiator used.

Table 1: Synthesis and Characteristics of FGE-Based Star-Shaped Block Copolymers

| Initiator/Core | Number of Arms | Core Block | Shell Block | Polymer Name | Mn ( g/mol ) | Reference |

|---|---|---|---|---|---|---|

| 1,1,1-Tris(hydroxymethyl)propane | 3 | Poly(this compound) | Poly(glyceryl glycerol ether) | PFGE-b-PGGE | 18,300 | mdpi.com |

| TTP (pentaerythritol derivative) | 4 | Poly(furfuryl glycidol) | Poly(ethylene glycol) | TTP-PFG50-PEG60 | - | mdpi.com |

The furan moieties within the core of these star copolymers provide sites for further functionalization, notably through the Diels-Alder reaction. This allows for the covalent loading of molecules bearing a maleimide group, which can be subsequently released upon heating via a retro-Diels-Alder reaction. mdpi.comresearchgate.net

Thermoreversible Polymeric Networks

Thermoreversible polymeric networks are materials that can be repeatedly cross-linked and de-cross-linked by temperature changes, enabling them to be reprocessed, recycled, and self-healed. The polymerization of FGE is central to creating such materials due to the thermal reversibility of the Diels-Alder (DA) cycloaddition reaction between its furan ring (a diene) and a suitable dienophile, most commonly a bismaleimide. techscience.comnih.gov

The formation of these networks typically involves a two-step process. nih.govsoftroboticstoolkit.com

Functionalization : A polymer backbone is functionalized with furan groups. This can be achieved by reacting a polymer containing reactive groups (e.g., amines or hydroxyls) with FGE through its epoxide ring. nih.govsoftroboticstoolkit.com For example, Jeffamine, a polyetheramine, can be reacted with FGE in an epoxy-amine reaction to yield a furan-functionalized oligomer. nih.gov

Cross-linking (Diels-Alder Reaction) : The furan-functionalized polymer is then mixed with a bismaleimide cross-linker, such as 1,1'-(methylenedi-4,1-phenylene)bismaleimide (DPBM). nih.govsoftroboticstoolkit.com At moderate temperatures, typically between 40°C and 80°C, the furan and maleimide groups undergo a DA reaction, forming covalent cross-links that create a solid, elastic network. techscience.com

The key feature of these networks is their ability to reverse the cross-linking process. When heated to higher temperatures, generally between 120°C and 150°C, the retro-Diels-Alder (rDA) reaction occurs, breaking the cross-links and causing the material to flow or dissolve. techscience.comtandfonline.com Upon cooling, the DA reaction proceeds again, reforming the network and restoring the material's solid-state properties. tandfonline.com This cycle of cross-linking and de-cross-linking can be repeated, providing the material with its thermoreversible and self-healing characteristics. evitachem.commdpi.com The stoichiometry between the furan and maleimide groups significantly influences the final properties of the network, such as stiffness and healing efficiency. nih.gov

Table 2: Components and Thermal Properties of FGE-Based Thermoreversible Networks

| Furan-Functionalized Component | Bismaleimide (Dienophile) | DA Cross-linking Temp. | rDA De-cross-linking Temp. | Reference |

|---|---|---|---|---|

| FGE-functionalized Jeffamine D400 | 1,1'-(Methylenedi-4,1-phenylene)bismaleimide (DPBM) | ~60-90°C (for synthesis) | >120°C | nih.gov |

| Furan-functionalized Polyurethane | Maleimide-functionalized Polyurethane | 70°C | 135-148°C | tandfonline.comtandfonline.com |

| Furan-functionalized EVA Rubber | Bismaleimide (BM) | - | >120°C | mdpi.comdntb.gov.ua |

This chemistry has been applied to a wide range of polymers, including polyurethanes, epoxy resins, and rubbers, to impart recyclability and healing capabilities. mdpi.comtandfonline.commdpi.comdntb.gov.ua

Reactivity and Reaction Mechanisms of Furfuryl Glycidyl Ether

Diels-Alder and Retro-Diels-Alder Reactions

The furan (B31954) moiety in Furfuryl glycidyl (B131873) ether acts as a diene, readily participating in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This reaction is particularly significant in polymer chemistry for creating thermally reversible crosslinks, which imparts self-healing and recyclable properties to materials. evitachem.comnih.govosti.gov

Furan-Maleimide Based Reversible Crosslinking

The Diels-Alder reaction between the furan group of FGE and a dienophile, most commonly a maleimide (B117702) derivative, is a cornerstone for creating thermoreversible polymer networks. nih.govmdpi.com This reaction typically proceeds at moderate temperatures, around 60-90°C, to form a stable adduct. evitachem.commdpi.com The resulting crosslinked structures can be found in various materials, from hydrogels to high-performance resins. mdpi.com

For instance, furan-functionalized polymers, synthesized by reacting FGE with polyamines like Jeffamine, can be crosslinked with bismaleimides. nih.govosti.gov The stoichiometry between the furan and maleimide groups is a critical parameter that influences the crosslink density and, consequently, the thermomechanical properties of the final network. nih.govmdpi.com Lowering the maleimide-to-furan ratio leads to a decrease in crosslink density, resulting in a lower glass transition temperature and Young's modulus. mdpi.com

The formation of the Diels-Alder adduct can be confirmed using techniques such as 1H NMR and Fourier-transform infrared (FTIR) spectroscopy. mdpi.comrsc.org In FTIR analysis, the formation of the adduct is indicated by the appearance of a characteristic peak, for example, at 1776 cm⁻¹, which is specific to the DA adduct of maleimide. mdpi.com

Table 1: Examples of Furan-Maleimide Crosslinking Systems with FGE

| Furan Source | Maleimide Crosslinker | Reaction Conditions | Application |

|---|---|---|---|

| Furfuryl glycidyl ether (FGE) modified Jeffamine D400 | 1,1′-(methylenedi-4,1-phenylene) bismaleimide (B1667444) (DPBM) | 60°C for 5 days, then 90°C for 2 days for initial functionalization; subsequent reaction with DPBM | Reversible polymer networks nih.gov |

| Furan-functionalized lignin (B12514952) (via FGE) | Lignin functionalized with 6-maleimidohexanoic acid (6-MHA) | Crosslinking via Diels-Alder reaction, gel formation | Recyclable lignin-based networks rsc.org |

| Furan-functionalized poly(hydroxyamino ether) | 1,5-bis(maleimide)-2-methylpentane | Diels-Alder reaction | Recyclable polymers mdpi.com |

| FGE, 4,4′-diaminodiphenyl ether (ODA) | N,N'-4,4′-diphenylmethane-bismaleimide (DBMI) or N,N′-hexamethylene-bismaleimide (HBMI) | 110°C for 12h + 90°C for 24h | High-performance reversible resins mdpi.com |

Thermally Induced Retro-Diels-Alder Unlinking

A key feature of the furan-maleimide adduct is its ability to undergo a retro-Diels-Alder (rDA) reaction at elevated temperatures, typically between 80°C and 140°C. nih.govmdpi.com This process breaks the crosslinks, reverting the adduct back to its original furan and maleimide components. mdpi.com This thermal reversibility allows for the material to be reshaped, repaired, or recycled. mdpi.comrug.nl

The rDA reaction is an endothermic process that can be observed using techniques like differential scanning calorimetry (DSC). osti.govmdpi.com DSC thermograms show endothermic peaks corresponding to the rDA reaction, often with two distinct peaks representing the retro-Diels-Alder of the endo and exo isomers of the cycloadduct. osti.gov The more stable exo-isomer typically undergoes the rDA reaction at a higher temperature than the endo-isomer. osti.gov Upon cooling, the Diels-Alder reaction can occur again, reforming the crosslinked network. rug.nl This cycle of unlinking and relinking can be repeated multiple times, although some studies have noted irreversible changes in mechanical properties at higher temperatures (around 150°C), potentially due to side reactions like maleimide self-polymerization. grafiati.com

Kinetic and Thermodynamic Aspects of Diels-Alder Adduct Formation

The formation of Diels-Alder adducts from furan and maleimide is governed by both kinetic and thermodynamic factors. mdpi.comnih.gov The reaction produces two diastereomers: the endo and exo adducts. mdpi.com At lower temperatures, the formation of the endo adduct is kinetically favored. mdpi.com However, as the temperature increases, the reaction becomes thermodynamically controlled, leading to the formation of the more stable exo adduct. mdpi.comresearchgate.net

The kinetics of the Diels-Alder reaction can be studied using methods like UV-Vis spectroscopy and rheology. grafiati.comresearchgate.net The rate constants for both the forward (Diels-Alder) and reverse (retro-Diels-Alder) reactions can be determined, and the activation energy for the reaction can be calculated. nih.govgrafiati.comresearchgate.net For example, in one study, the activation energy for the reaction between a furan-functionalized polymer and a bismaleimide was found to be lower compared to other furan-functionalized linear polymers. grafiati.com The thermodynamic parameters of the reaction, such as enthalpy (ΔH°) and entropy (ΔS°), can also be determined, providing a deeper understanding of the reaction equilibrium. researchgate.net

Table 2: Kinetic and Thermodynamic Data for Furan-Maleimide Reactions

| System | Method | Parameter | Value |

|---|---|---|---|

| Furan prepolymer and aromatic bismaleimide network | Rheology (van't Hoff analysis) | ΔH° | -38.3 ± 5.2 kJ mol⁻¹ researchgate.net |

| Furan prepolymer and aromatic bismaleimide network | Rheology (van't Hoff analysis) | ΔS° | -94.3 ± 13.4 J mol⁻¹ researchgate.net |

| Furan prepolymer and aromatic bismaleimide network | Rheology (Eyring analysis) | ΔH‡ | 76.8 ± 6.9 kJ mol⁻¹ researchgate.net |

| Furan prepolymer and aromatic bismaleimide network | Rheology (Eyring analysis) | ΔS‡ | -82.8 ± 22.2 J mol⁻¹ K⁻¹ researchgate.net |

Epoxide Ring-Opening Reactions

The epoxide group of this compound is highly reactive towards nucleophiles, leading to ring-opening reactions that are fundamental to its use in forming crosslinked polymer networks. evitachem.com

Nucleophilic Attack by Amines and Hydroxyl Groups

Amines and hydroxyl groups are common nucleophiles that readily react with the epoxide ring of FGE. The reaction with amines, in particular, is a widely used method for curing epoxy resins. mdpi.com This reaction involves the nucleophilic attack of the amine's lone pair of electrons on one of the carbon atoms of the epoxide ring, leading to the opening of the ring and the formation of a β-hydroxy amine. nih.govgoogle.com

This reaction is utilized in the synthesis of furan-functionalized precursors for Diels-Alder based materials. For example, FGE is reacted with polyamines, such as Jeffamine, to create multi-functional furan compounds. nih.govosti.gov This initial epoxy-amine reaction is typically carried out at elevated temperatures (e.g., 60-90°C) to ensure complete reaction. nih.gov Similarly, the hydroxyl groups of molecules like furfuryl alcohol can react with the epoxide, although this reaction is generally less facile than with amines and may require a catalyst. evitachem.comrsc.org The phenolic hydroxyl groups of lignin have also been shown to react quantitatively with the glycidyl ether group of FGE. rsc.orgdiva-portal.org

Reaction with Carboxylic Acids and Anhydrides

Carboxylic acids and their anhydrides are another class of compounds that can react with the epoxide ring of FGE. The reaction with a carboxylic acid results in the formation of a hydroxy ester. acs.org Acid anhydrides can also be used as curing agents for epoxy resins, though they typically require higher temperatures and sometimes a catalyst to initiate the ring-opening. unina.itrsc.org The reaction mechanism involves the initial opening of the anhydride (B1165640) ring by a hydroxyl group (which can be present as an impurity or formed from a preliminary reaction), followed by the reaction of the resulting carboxylic acid with the epoxide. unina.it This type of reaction has been employed in the curing of FGE-based polymers to create thermally reversible materials. sciengine.com

Cross-Linking Mechanisms in this compound Systems

The ability of this compound to form cross-linked networks is a key feature in its application for developing robust thermosetting resins and self-healing materials. evitachem.comresearchgate.net This cross-linking can be achieved through multiple chemical pathways, leveraging the reactivity of both the furan and epoxide moieties.

The polyfunctionality of this compound is central to the formation of complex, hyper-branched network polymers. scispace.com The presence of both the furan ring, which can act as a diene, and the polymerizable epoxide group allows for the creation of intricate three-dimensional structures.

One of the most significant reactions involving the furan group is the Diels-Alder cycloaddition. evitachem.comresearchgate.net In this thermally reversible reaction, the furan ring (diene) reacts with a dienophile, such as a maleimide, to form a stable adduct. evitachem.comresearchgate.net When bismaleimides are used, they can react with the furan groups of multiple FGE units, leading to the formation of cross-linked networks. researchgate.netacs.org This reversible nature of the Diels-Alder reaction is particularly advantageous for creating self-healing materials, where the network can be broken and reformed upon thermal stimulus. evitachem.comresearchgate.net

The epoxide group of FGE provides another avenue for cross-linking. The ring-opening polymerization of the epoxide can be initiated by various agents, including amines and anhydrides, leading to the formation of polyether chains. evitachem.commdpi.com When polyfunctional curing agents are used, they can react with the epoxide groups of several FGE molecules, resulting in a cross-linked structure.

The combination of these reactive sites allows for the design of complex polymer architectures. For instance, FGE can be first polymerized through its epoxide groups to form linear or branched polymers with pendant furan rings. These furan-functionalized polymers can then be cross-linked via the Diels-Alder reaction with bismaleimides, creating a robust and potentially healable network. researchgate.netacs.org This dual reactivity underscores the polyfunctional nature of FGE and its utility in creating advanced network polymers. scispace.com

In certain systems, particularly in the presence of specific catalysts, this compound can undergo polymerization through a combination of radical and cationic mechanisms. scispace.com This dual polymerization pathway allows for the simultaneous reaction of both the furan ring and the epoxide ring, leading to the formation of highly cross-linked materials.

Complex onium salts can act as cationic catalysts, initiating the ring-opening polymerization of the epoxide group. scispace.com Concurrently, these catalysts can also promote the radical polymerization of the double bonds within the furan ring. scispace.com This combined mechanism results in a complex network structure where both functionalities of the FGE monomer are incorporated into the polymer backbone. scispace.com

The concept of radical-induced cationic frontal polymerization (RICFP) further illustrates this dual mechanism. eu-japan.euresearchgate.net In RICFP, a thermal radical initiator generates radicals that, in the presence of a cationic photoinitiator (like a diaryliodonium salt), can be oxidized to form a superacid. eu-japan.eu This superacid then initiates the cationic polymerization of the epoxide monomers in an exothermic reaction. eu-japan.eu The heat generated by this polymerization can then trigger further decomposition of the radical initiator, creating a self-sustaining polymerization front that propagates through the material. eu-japan.euresearchgate.net This method allows for the rapid and energy-efficient curing of bulk epoxy resins. eu-japan.eu

This combined polymerization approach offers a powerful tool for creating densely cross-linked polymers with tailored properties. The ability to engage both the furan and epoxide functionalities in the polymerization process leads to materials with enhanced thermal and mechanical stability.

Formation of Network Polymers through Polyfunctionality

Reaction Kinetics and Mechanisms of Curing Systems

Understanding the reaction kinetics and mechanisms of this compound curing systems is crucial for controlling the polymerization process and optimizing the properties of the final material. Non-isothermal differential scanning calorimetry (DSC) is a primary technique used to study these curing kinetics. espublisher.comrsc.orgresearchgate.net

Non-isothermal DSC is a powerful analytical method for investigating the curing kinetics of thermosetting systems, including those containing FGE. espublisher.comrsc.orgresearchgate.net By subjecting a sample to a constant heating rate, DSC can measure the heat flow associated with the curing reactions as a function of temperature. unina.it

In a typical non-isothermal DSC experiment of an FGE-containing epoxy system, the thermogram will show one or more exothermic peaks, each corresponding to a different stage of the curing process. rsc.orgresearchgate.net The shape, position, and area of these peaks provide valuable information about the reaction kinetics. For instance, the onset temperature (Ti), peak temperature (Tp), and final temperature (Tf) of the exothermic peak are key parameters that shift to higher temperatures as the heating rate increases. rsc.org

Studies on epoxy systems containing FGE as a reactive diluent have utilized non-isothermal DSC to elucidate the curing behavior. rsc.orgresearchgate.net For example, in an epoxy/anhydride system with FGE, the DSC curves reveal the characteristic exothermic peaks of the curing reaction. rsc.org The total heat of reaction (ΔHtot), determined from the area under the exothermic peak, is directly proportional to the extent of the reaction. unina.it

The data obtained from non-isothermal DSC scans at different heating rates (β) are fundamental for the subsequent kinetic modeling of the curing process. espublisher.comrsc.orgresearchgate.net

To quantitatively describe the curing kinetics, several models can be applied to the non-isothermal DSC data. The most common among these are the Kissinger, Ozawa, and Crane (often referred to as Crnae in some literature) models. espublisher.comrsc.orgresearchgate.netnih.gov These models allow for the determination of key kinetic parameters such as the activation energy (Ea), the pre-exponential factor (A), and the reaction order (n). espublisher.comrsc.org

The Kissinger method is a widely used model-free isoconversional method that relates the peak temperature (Tp) to the heating rate (β) to determine the activation energy (Ea). espublisher.comresearchgate.net The equation is as follows:

By plotting ln(β / Tp²) against 1/Tp for a series of experiments at different heating rates, a straight line is obtained, and the activation energy can be calculated from the slope (-Ea/R). rsc.orgresearchgate.net

The Ozawa method is another model-free method that provides a way to calculate the activation energy without assuming a specific reaction model. espublisher.com The equation is:

A plot of ln(β) versus 1/Tp yields a straight line with a slope of -Ea/R, from which the activation energy can be determined. rsc.org

The Crane model (or Crnae) is often used in conjunction with the Kissinger or Ozawa methods to determine the reaction order (n). espublisher.comrsc.orgnih.gov The equation is:

However, in some studies, a different formulation is used to find the reaction order after Ea is known. rsc.org

For an EP/OBPA/FGE system, studies have shown that the apparent activation energies obtained from the Kissinger and Ozawa methods are very similar, suggesting the reliability of the kinetic analysis. rsc.org The calculated kinetic parameters can then be used to formulate a kinetic equation that describes the curing process of the system. rsc.org

Table of Kinetic Parameters for an EP/OBPA/FGE System rsc.org

| Parameter | Value |

| Apparent Activation Energy (Ea) | 73.87 kJ mol⁻¹ |

| Pre-exponential Factor (A) | 2.640 × 10⁸ min⁻¹ |

| Reaction Order (n) | 0.912 |

This data is based on a specific study and may vary for different formulations.

These kinetic models provide a theoretical framework to understand and predict the curing behavior of FGE-containing systems, which is essential for optimizing processing conditions and achieving desired material properties. rsc.orgnih.gov

Non-Isothermal Differential Scanning Calorimetry Studies

Stabilization of this compound-Containing Polymers

Polymers containing this compound, particularly those with unreacted furan rings, can be susceptible to degradation over time, often manifesting as yellowing and cross-linking upon exposure to air. acs.org This instability is attributed to reactions involving the furan ring. acs.org Therefore, stabilization strategies are necessary to enhance the long-term performance of these materials.

One effective method for stabilizing FGE-containing polymers is the addition of antioxidants. acs.orggoogle.com Antioxidants such as tetrakis[methylene(3,5-di-tert-butyl)-4-hydroxyhydrocinnamate]methane (often known as Irganox 1010), 2,6-di-tert-butyl-p-cresol (BHT or antioxidant 264), and 2,4,6-tri-tert-butylphenol (B181104) (antioxidant 246) have been shown to be effective. acs.orggoogle.com For instance, in a this compound-carbon dioxide copolymer (PFGEC), the addition of 0.5-3 wt% of antioxidant 1010 can prevent gel formation and discoloration when the polymer is exposed to air. acs.orggoogle.com A combination of antioxidants, such as 1010 and a phosphite-based secondary antioxidant like Ultranox 626, can also provide effective stabilization at lower concentrations. google.com

Another approach to stabilization involves chemically modifying the furan rings to reduce their reactivity. The Diels-Alder reaction, which is utilized for cross-linking, can also be employed for stabilization. acs.orgresearchgate.net By reacting the pendant furan rings with a monofunctional dienophile, such as N-phenylmaleimide, the furan moiety is converted into a more stable adduct. acs.orgresearchgate.net This process, known as cyclization, reduces the number of available furan rings for unwanted side reactions and introduces bulky groups that can further enhance stability. acs.orgresearchgate.net Studies have shown that a cyclization degree of over 70% can render the polymer air-stable. researchgate.net

A third strategy involves the hydrogenation of the furan ring to a tetrahydrofuran (B95107) ring. acs.org By using tetrahydrothis compound instead of FGE in the polymerization, an air-stable polycarbonate can be synthesized directly. acs.org This approach eliminates the inherent instability associated with the furan ring from the outset.

These stabilization techniques are crucial for the practical application of FGE-containing polymers, ensuring their durability and performance over their intended service life.

Inhibition of Discoloration and Crosslinking in Air

Polymers derived from this compound, such as poly(this compound-co-CO2) (PFGEC), are susceptible to discoloration and crosslinking when exposed to an ambient atmosphere. acs.org This instability is primarily attributed to post-polymerization reactions involving the furan ring. acs.org In the absence of stabilizers, PFGEC readily becomes yellowish and undergoes crosslinking, which can be quantified by the formation of gel content. acs.org Research has shown that after just 24 hours of exposure to air at room temperature, the gel content in PFGEC can reach 17.2% by weight. acs.org

To counteract this degradation, various methods have been explored, with a significant focus on the incorporation of antioxidants. One effective approach involves the solution blending of antioxidants with the copolymer. google.com This method has been demonstrated to be simple and effective in preventing the crosslinking and discoloration of this compound-carbon dioxide copolymers at room temperature. google.com

Studies have investigated the efficacy of different antioxidants when used individually. For instance, when antioxidants such as 264, 246, and 1010 are used alone at a 3% weight dosage, they can effectively prevent gel formation and color change in the copolymer when kept in the air at 40°C for 168 hours. google.com This highlights the crucial role of antioxidants in stabilizing the polymer matrix against oxidative degradation initiated by atmospheric oxygen.

The stabilization is achieved by inhibiting the chemical reactions that lead to the formation of chromophoric and crosslinked structures. The furan moiety in the polymer backbone is particularly prone to oxidation, which can lead to ring-opening reactions and the formation of reactive species that drive further degradation and crosslinking. Antioxidants interrupt these degradation pathways, thereby preserving the material's intended properties.

Table 1: Gel Content of Poly(this compound-co-CO2) in Air

| Condition | Exposure Time (hours) | Temperature | Gel Content (wt %) |

|---|---|---|---|

| Unstabilized | 24 | Room Temperature | 17.2 acs.org |

| Stabilized with 3% Antioxidant (264, 246, or 1010) | 168 | 40°C | 0 google.com |

| Stabilized with 2% Antioxidant (1010 and 626) | 168 | 40°C | 0 google.com |

Role of Antioxidants in Polymer Stability

The stability of polymers containing this compound is significantly enhanced by the addition of antioxidants. These additives are critical in preventing the degradation that occurs upon exposure to air. acs.orggoogle.com The mechanism of stabilization involves the interruption of radical chain reactions that are initiated by factors such as heat and light in the presence of oxygen.

Research has shown that specific antioxidants are highly effective in stabilizing poly(this compound-co-CO2). For example, Antioxidant 1010, chemically known as tetrakis[methylene(3,5-di(tert-butyl)-4-hydroxyhydrocinnamate)]methane, has been successfully used to stabilize PFGEC. acs.org The addition of 0.5-3 wt% of Antioxidant 1010 after copolymerization can effectively prevent the yellowing and crosslinking of the material. acs.org

Furthermore, synergistic effects can be achieved by using a combination of different types of antioxidants. A study demonstrated that a blend of Antioxidant 1010 and Antioxidant 626, at a total weight dosage of 2%, provided the same level of protection against gel formation and discoloration as a 3% dosage of single antioxidants over a period of 168 hours at 40°C in the air. google.com This suggests that a combination of a primary antioxidant (like 1010, a hindered phenol) and a secondary antioxidant (like 626, a phosphite) can offer more efficient stabilization. Primary antioxidants are radical scavengers that donate a hydrogen atom to peroxy radicals, while secondary antioxidants decompose hydroperoxides into non-radical products.

The choice and concentration of the antioxidant are crucial for the long-term stability and performance of this compound-based polymers. The effectiveness of these stabilizers ensures that the desirable properties of the polymer are maintained during storage and application.

Table 2: Efficacy of Antioxidants in Stabilizing Poly(this compound-co-CO2)

| Antioxidant(s) | Weight Dosage (%) | Test Conditions | Outcome |

|---|---|---|---|

| Antioxidant 264 | 3 | 40°C, 168 hours in air | No gel formation, no color change google.com |

| Antioxidant 246 | 3 | 40°C, 168 hours in air | No gel formation, no color change google.com |

| Antioxidant 1010 | 3 | 40°C, 168 hours in air | No gel formation, no color change google.com |

| Antioxidant 1010 & Antioxidant 626 | 2 | 40°C, 168 hours in air | No gel formation, no color change google.com |

| Antioxidant 1010 | 0.5-3 | Ambient atmosphere | Stabilized PFGEC acs.org |

Applications of Furfuryl Glycidyl Ether in Advanced Materials

Self-Healing and Stimuli-Responsive Polymer Systems

The incorporation of FGE into polymer networks is a key strategy for creating materials that can autonomously repair damage or respond to external stimuli. The furan (B31954) moiety is particularly crucial for these functions, as it can undergo reversible Diels-Alder reactions. evitachem.com

Intrinsic Self-Healing Epoxy Thermosets

Epoxy thermosets are widely used for their structural integrity but are prone to mechanical damage that can lead to failure. google.com By incorporating FGE, it is possible to create epoxy resins with intrinsic self-healing properties based on the thermally reversible Diels-Alder (DA) reaction. scirp.orgsemanticscholar.org

In this approach, a bifunctional DA epoxy adduct is synthesized from furfuryl glycidyl (B131873) ether. scirp.orgsemanticscholar.org This adduct can then be mixed with conventional epoxy resins, such as Diglycidyl ether of Bisphenol A (DGEBA), and cured with amine agents like 4,4'-Diaminodiphenylmethane (DDM). scirp.orgsemanticscholar.org The resulting cross-linked network contains thermally reversible bonds. google.com When the material is heated, the DA reaction reverses (retro-DA), allowing the polymer chains to become mobile and heal microscopic cracks. Upon cooling, the forward DA reaction occurs, restoring the cross-linked network and the material's mechanical properties. scirp.orgsemanticscholar.org

Research has demonstrated the synthesis of such systems where a DA adduct (2Ph2Epo) was prepared and mixed with DGEBA. scirp.orgsemanticscholar.org The mixture was then cured to form a thermoset. Differential Scanning Calorimetry (DSC) analysis of the cured material showed a broad endothermic event at higher temperatures (e.g., 123°C), which corresponds to the retro-DA reaction, confirming the thermoreversibility of the network. scirp.orgsemanticscholar.org This approach allows for the tuning of the material's properties and healing capabilities, showing promise for adhesives and other structural applications. semanticscholar.org

Table 1: Properties of a Self-Healing Epoxy Thermoset System

| Property | Value | Description | Source |

| Components | 2Ph2Epo-DGEBA (65:35) + DDM-Jeff500 (60:40) | A hybrid epoxy resin composed of a Diels-Alder adduct (2Ph2Epo) and DGEBA, cured with a mix of amines. | scirp.orgsemanticscholar.org |

| Curing Temperature | 90°C | The temperature at which the epoxy resin mixture was cross-linked. | scirp.orgsemanticscholar.org |

| Glass Transition Temperature (Tg) | 88°C | The temperature at which the cured polymer transitions from a hard, glassy state to a softer, rubbery state. | scirp.orgsemanticscholar.org |

| Retro-Diels-Alder (r-DA) Temperature | 123°C | The temperature at which the reversible cross-links begin to break, enabling the self-healing process. | scirp.orgsemanticscholar.org |

Thermoresponsive Hydrogels and Coatings

The reversible nature of the furan group in FGE also lends itself to the creation of thermoresponsive materials. Furan-containing polymers, often derived from FGE, are used to develop hydrogel systems that can change their properties in response to temperature. nih.govmdpi.com These materials are often based on Diels-Alder chemistry. mdpi.com Such stimuli-responsive behavior is valuable for applications like controlled drug release, where a temperature change can trigger the release of an encapsulated therapeutic agent. nih.govresearchgate.net

Similarly, polymers equipped with furan moieties derived from FGE are used to generate self-healable cross-linked coatings. mdpi.comresearchgate.net The principle is the same as in epoxy thermosets: upon thermal stimulus, the reversible covalent bonds break and reform, repairing damage and extending the lifetime of the coating. evitachem.com

Biomedical Materials and Drug Delivery Systems

In the biomedical field, FGE is a key building block for creating biocompatible and functional materials for tissue regeneration and targeted drug delivery. Its ability to form hydrogels and micelles under mild conditions is particularly advantageous. evitachem.com

Injectable and Self-Healable Hydrogel Platforms

Researchers have developed injectable and self-healable hydrogels using star-shaped polymers that feature a poly(furfuryl glycidyl ether) (PFGE) block. nih.govmdpi.comsigmaaldrich.comnih.gov These hydrogels are formed by cross-linking the polymer chains through reversible bonds. For instance, star-shaped PFGE-block-poly(glyceryl glycerol (B35011) ether) (PFGE-b-PGGE) copolymers have been synthesized. nih.govmdpi.comnih.gov The numerous diol groups in the hydrophilic shell of these macromolecules can form reversible cross-links with boronic acid-based cross-linkers. mdpi.comnih.gov

The resulting hydrogels exhibit both injectability, allowing for minimally invasive administration, and self-healing properties, which are confirmed through rheological studies. mdpi.comnih.gov This combination of characteristics makes them excellent candidates for therapeutic platforms, particularly in applications like gynecological therapies where sustained local drug delivery is required. nih.govmdpi.comsigmaaldrich.com

Unimolecular Micelles and Nanocarriers for Drug Encapsulation

The amphiphilic nature of block copolymers derived from FGE allows for the formation of unimolecular micelles, which are stable nanocarriers for hydrophobic drugs. acs.org Star-shaped copolymers with a hydrophobic core made of poly(this compound) and a hydrophilic shell can encapsulate water-insoluble drugs, enhancing their solubility in aqueous environments. nih.govmdpi.comnih.gov

A notable example is the synthesis of star-shaped PFGE-b-PGGE via anionic ring-opening polymerization. nih.govmdpi.com The furan-rich core of these micelles has been shown to effectively encapsulate nifuratel (B1678861), a hydrophobic drug used in gynecological treatments. nih.govmdpi.comresearchgate.netnih.gov Studies have demonstrated a high loading capacity, with one gram of the copolymer able to encapsulate 146 mg of nifuratel. nih.govresearchgate.netnih.gov The successful encapsulation was confirmed by Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM), which showed an increase in the hydrodynamic diameter of the nanoparticles after drug loading. nih.govnih.gov These drug-loaded micelles can then be incorporated into the injectable, self-healing hydrogel platforms mentioned previously. acs.org

Table 2: Drug Encapsulation by PFGE-based Unimolecular Micelles

| Parameter | Finding | Significance | Source |

| Copolymer | Star-Shaped Poly(this compound)-block-Poly(glyceryl glycerol ether) (PFGE-b-PGGE) | Forms unimolecular micelles with a hydrophobic core and hydrophilic shell. | nih.govmdpi.comnih.gov |

| Encapsulated Drug | Nifuratel | A hydrophobic drug with poor water solubility used in gynecology. | nih.govmdpi.comresearchgate.netnih.gov |

| Loading Capacity | 146 mg of nifuratel per 1 g of copolymer | Demonstrates high efficiency in solubilizing the hydrophobic drug. | nih.govresearchgate.netnih.gov |

| Characterization | DLS and TEM | Confirmed successful drug encapsulation and slight increase in nanoparticle size. | nih.govnih.gov |

Furan-Functionalized Collagen for Tissue Regeneration

FGE is also used to modify natural biopolymers like collagen to create advanced hydrogels for tissue engineering. chemrxiv.orgdiva-portal.org The furan group can be installed onto the collagen backbone by reacting FGE with the amine groups found in lysine (B10760008) and arginine residues. chemrxiv.orgacs.org This furan-functionalized collagen can then be cross-linked with a maleimide-functionalized cross-linker, such as an 8-arm PEG-maleimide, through a Diels-Alder cycloaddition reaction. chemrxiv.orgdiva-portal.org

This method produces an injectable collagen hydrogel that is shear-thinning and exhibits autonomous self-healing at ambient temperature after injection. chemrxiv.org The hydrogels can be injected in their gel state and are capable of holding their shape. chemrxiv.org Furthermore, they are biodegradable and have been shown to be non-toxic when encapsulating cells like cardiac stem cells and endothelial cells. chemrxiv.org These properties make furan-functionalized collagen hydrogels a promising material for applications in cardiac tissue engineering and regenerative medicine. chemrxiv.org Research has explored different formulations by varying the furan-to-maleimide ratio, which influences the hydrogel's stiffness and mechanical properties. diva-portal.orgacs.org

Role as Reactive Diluent and Modifier in Epoxy Resins

FGE is utilized as a reactive diluent in epoxy resin formulations to reduce the viscosity of high molecular weight resins, thereby improving their processability for applications like infusion and casting. researchgate.netresearchgate.net Unlike non-reactive diluents, the glycidyl group on FGE allows it to co-react with the epoxy resin and hardener, incorporating it into the final polymer network. researchgate.netgoogle.com This integration helps to mitigate a significant drop in the mechanical properties and thermal stability of the cured product. researchgate.netresearchgate.net

In high-performance applications, epoxy resins are often modified with thermoplastics like polysulfone (PSU) to enhance their toughness. However, the addition of PSU significantly increases the viscosity of the epoxy binder, making it difficult to process using conventional methods. mdpi.com this compound serves as an effective active diluent in these epoxy-polysulfone systems. mdpi.comdntb.gov.ua The addition of FGE can substantially lower the viscosity of epoxy-polysulfone blends, reducing the required processing temperature from 80 °C to 60 °C. mdpi.com For example, in a blend containing 38 wt.% polysulfone, the addition of 38 wt.% FGE decreased the viscosity from 20.5 Pa·s to approximately 3 Pa·s at 60 °C. mdpi.com

During the curing process of these initially homogeneous mixtures, phase separation occurs, leading to the formation of heterogeneous structures. dntb.gov.uanih.gov The final morphology of the cured matrix, which dictates its physico-mechanical properties, is dependent on the concentration of FGE and the type of curing agent used. dntb.gov.uadntb.gov.ua The formation of structures with interpenetrating networks or thermoplastic-enriched phases is crucial for enhancing crack resistance. mdpi.comdntb.gov.ua This improvement is largely attributed to the microplasticity of the extended polysulfone-rich phases, which get involved in the fracture process. mdpi.com

The incorporation of FGE into epoxy systems influences both the curing process and the final thermomechanical properties of the material. As a reactive diluent, FGE lowers the initial viscosity of the resin, which is beneficial for manufacturing processes such as Resin Transfer Molding (RTM) and vacuum infusion. researchgate.net Studies have shown that adding 5-15% FGE significantly reduces the viscosity of commercial epoxy resins without requiring major changes to standard curing temperature profiles. researchgate.net

However, the addition of FGE can affect the glass transition temperature (Tg) of the cured epoxy. Research indicates that the Tg tends to decrease as the concentration of FGE increases. researchgate.netresearchgate.net For instance, in one study, the Tg of a pure epoxy resin was 156°C, which dropped to 117°C in a composition containing 30% FGE. researchgate.net Despite this, at lower concentrations (10-15%), the drop in heat resistance and Young's modulus is often slight, making it an acceptable trade-off for the improved processability. researchgate.net The crack resistance of FGE-modified systems can see a notable increase; modification of an epoxy oligomer with 20 wt.% FGE and 20 wt.% PSU can significantly enhance crack resistance compared to the unmodified epoxy. mdpi.com

Table 1: Effect of FGE on Epoxy Resin Properties

| Property | System | FGE Content (wt. %) | Result | Source |

|---|---|---|---|---|

| Viscosity | Epoxy-Polysulfone Blend | 38% | Decreased from 20.5 Pa·s to ~3 Pa·s at 60°C | mdpi.com |

| Glass Transition Temperature (Tg) | DER331 Epoxy Resin | 0% | 156°C | researchgate.net |

| 10% | 141°C | researchgate.net | ||

| 20% | 128°C | researchgate.net | ||

| 30% | 117°C | researchgate.net | ||

| Crack Resistance (GIC) | Epoxy Oligomer (cured with TEAT) | 0% FGE, 0% PSU | 0.37 kJ/m² | mdpi.com |

Modification of Epoxy Polysulfone Systems

High-Performance Composite Materials

FGE is a critical component in the formulation of advanced composite materials, particularly those designed for recyclability and enhanced performance under demanding conditions.